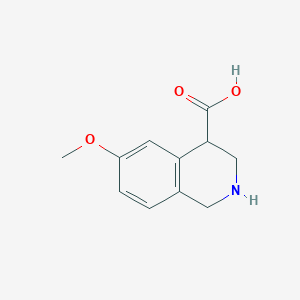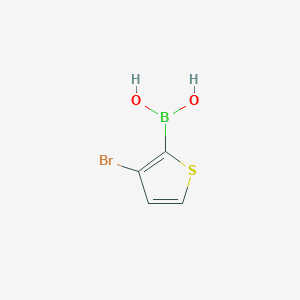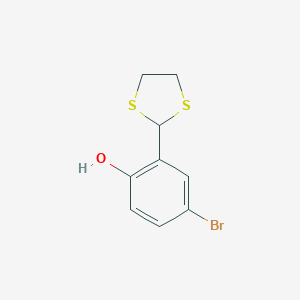
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as E7080 and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of several tyrosine kinases, including VEGFR, FGFR, and PDGFR. This inhibition leads to the suppression of angiogenesis, tumor growth, and inflammation.
Biochemische Und Physiologische Effekte
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in several animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate in lab experiments is its ability to inhibit the activity of several tyrosine kinases, which are involved in cell signaling pathways. This makes it a useful tool for studying the role of these kinases in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate. One area of research could be the development of new analogs of this compound with improved solubility and potency. Another direction could be the investigation of the role of this compound in other biological processes, such as wound healing and tissue regeneration. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases could also be explored.
Synthesemethoden
The synthesis of Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-angiogenic, anti-tumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of several tyrosine kinases, which are involved in cell signaling pathways.
Eigenschaften
CAS-Nummer |
178880-02-9 |
|---|---|
Produktname |
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate |
Molekularformel |
C13H16N4O4S |
Molekulargewicht |
324.36 g/mol |
IUPAC-Name |
ethyl 1-methyl-3-[methyl(pyridin-2-yl)sulfamoyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O4S/c1-4-21-13(18)10-9-16(2)15-12(10)22(19,20)17(3)11-7-5-6-8-14-11/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
WAGWOIHAQQCHGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CC=CC=N2)C |
Kanonische SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CC=CC=N2)C |
Synonyme |
ethyl 1-methyl-3-(methyl-pyridin-2-yl-sulfamoyl)pyrazole-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)



![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
